2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene
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Overview
Description
2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene is an organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a thiophene ring, which is a sulfur-containing five-membered aromatic ring, adds to the compound’s chemical diversity and potential reactivity .
Preparation Methods
The synthesis of 2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene typically involves the reaction of thiophene derivatives with appropriate spiro compounds. One common method involves the condensation of thiophene-2-carbaldehyde with 1,6-dioxaspiro[4.4]non-3-ene under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product .
Chemical Reactions Analysis
2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro-based compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the spiro structure provides a rigid framework that can enhance binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene can be compared with other spiro compounds and thiophene derivatives:
Spiro[4.4]nonane: Lacks the thiophene ring, making it less reactive in certain chemical reactions.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the spiro structure, resulting in different chemical and biological properties.
2-(2-Thienylmethylene)-1,6-dioxaspiro[4.4]non-3-ene: A closely related compound with similar reactivity but may differ in specific applications due to subtle structural differences
Properties
CAS No. |
124442-15-5 |
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Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethylidene)-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C12H12O2S/c1-3-11(15-8-1)9-10-4-6-12(14-10)5-2-7-13-12/h1,3-4,6,8-9H,2,5,7H2 |
InChI Key |
LLZQYUSTIRVCPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C=CC(=CC3=CC=CS3)O2)OC1 |
Origin of Product |
United States |
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